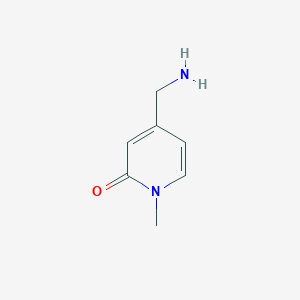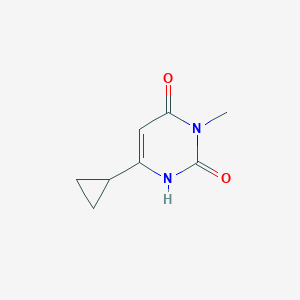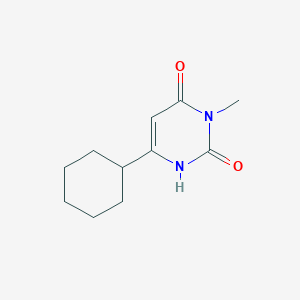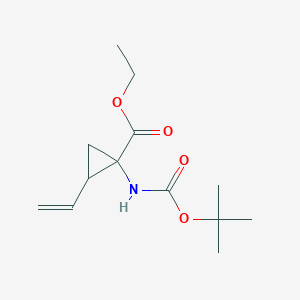
7-Methoxy-2-naphthoic acid
Descripción general
Descripción
7-Methoxy-2-naphthoic acid is a chemical compound with the molecular formula C12H10O3 . It has an average mass of 202.206 Da and a monoisotopic mass of 202.062988 Da .
Synthesis Analysis
The synthesis of 7-Methoxy-2-naphthoic acid involves the use of an O-methyltransferase known as NcsB1 . This enzyme catalyzes the regiospecific methylation at the 7-hydroxy group of its native substrate, 2,7-dihydroxy-5-methyl-1-naphthoic acid . The carboxylate and its ortho-hydroxy groups of the substrate appear to be crucial for NcsB1 substrate recognition and binding .Molecular Structure Analysis
The molecular structure of 7-Methoxy-2-naphthoic acid consists of 12 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .Chemical Reactions Analysis
The chemical reactions involving 7-Methoxy-2-naphthoic acid are primarily catalyzed by the enzyme NcsB1 . This enzyme recognizes dihydroxynaphthoic acids as substrates and catalyzes regiospecific O-methylation .Physical And Chemical Properties Analysis
7-Methoxy-2-naphthoic acid has a molecular weight of 202.21 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis Methods : Modified methods for the synthesis of 3,4-dihydro-2-naphthoic acids, including 7-methoxy-3,4-dihydro-2-naphthoic acid, have been developed. These methods provide improved and general approaches for producing various naphthoic acids (Holmes & Trevoy, 1944).
Pyrolytic Approach : The condensation of specific aldehydes with Meldrum's acid followed by flash vacuum pyrolysis can yield 7-methoxy-5-methyl-2-naphthol, a precursor of 7-methoxy-2-naphthoic acid. This method is pertinent in the synthesis of intercalating moieties of antibiotics (Brown, Eastwood, & Horvath, 1995).
Formation of Complex Hydrophenanthrenes : Reactions involving 7-methoxy-3,4-dihydro-2-naphthoic acid can lead to the formation of complex hydrophenanthrenes, which are significant in the study of degradation products of certain compounds (Holmes & Trevoy, 1944).
Biochemical and Medicinal Chemistry Applications
Aromatic Nucleophilic Substitution : 7-Methoxy-2-naphthoic acid and its derivatives can participate in nucleophilic aromatic substitution reactions. This property is useful for synthesizing various substituted naphthoic acids, which have potential applications in medicinal chemistry (Aissaoui et al., 2012).
Supramolecular Assemblies and Hydrogen Bonding : The compound can be involved in the formation of supramolecular assemblies with N-heterocycles, influenced by strong hydrogen bonds and weak interactions. This aspect has implications in the design of molecular complexes and pharmaceuticals (Pang et al., 2015).
Biocatalysis and Genome Mining : Genome mining has led to the discovery of enzymes that can modify 7-methoxy-2-naphthoic acid, leading to the production of hydroxylated derivatives. Such biocatalysts are important for environmentally friendly synthetic approaches (Furuya & Kino, 2009).
Safety And Hazards
While specific safety and hazard information for 7-Methoxy-2-naphthoic acid is not available, general precautions for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
7-methoxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-11-5-4-8-2-3-9(12(13)14)6-10(8)7-11/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAGLIPYTVMFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)C(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623771 | |
| Record name | 7-Methoxynaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2-naphthoic acid | |
CAS RN |
5043-07-2 | |
| Record name | 7-Methoxynaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxynaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1370748.png)











![Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1370772.png)
